7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione
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Overview
Description
7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione is a complex organic compound with a molecular weight of 481.59 g/mol It is characterized by its unique triazatricyclo structure, which includes three nitrogen atoms and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo core and the subsequent functionalization with benzyl and methoxyphenyl groups. Common reagents used in these reactions include benzyl bromide, methoxybenzyl chloride, and various catalysts to facilitate the formation of the triazatricyclo structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The exact mechanism of action of 7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane: This compound shares a similar triazatricyclo core but differs in the positioning of the functional groups.
2,5-Dibenzyl-8-(4-methoxybenzyl)tetrahydro-1H,4H-3a,6a-(methanoiminomethano)pyrrolo[3,4-c]pyrrole: Another structurally related compound with variations in the triazatricyclo framework.
Uniqueness
7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione is unique due to its specific arrangement of benzyl and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7,10-dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c1-36-26-14-12-25(13-15-26)18-33-27(34)29-19-31(16-23-8-4-2-5-9-23)20-30(29,28(33)35)22-32(21-29)17-24-10-6-3-7-11-24/h2-15H,16-22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCIGHZEEWGVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C34CN(CC3(C2=O)CN(C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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